Product packaging for 7-Tridecanone, 1,13-difluoro-(Cat. No.:CAS No. 332-91-2)

7-Tridecanone, 1,13-difluoro-

Cat. No.: B12834103
CAS No.: 332-91-2
M. Wt: 234.33 g/mol
InChI Key: UWHIFMOTBNLHAA-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Molecular Design for Enhanced Chemical Functionality

The introduction of fluorine into molecular structures imparts a range of desirable properties. As the most electronegative element, fluorine can induce significant changes in the electronic environment of a molecule, affecting its acidity, basicity, and dipole moment. scispace.comnih.gov This electronic perturbation can lead to stronger binding interactions with biological targets, such as enzymes and receptors. nih.govnih.gov Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound by blocking sites susceptible to oxidative degradation. scispace.com The small size of the fluorine atom, comparable to that of a hydrogen atom, allows it to act as a bioisostere for hydrogen, enabling its incorporation with minimal steric disruption. scispace.com However, unlike hydrogen, fluorine is a poor hydrogen bond donor, a property that can be exploited to fine-tune intermolecular interactions. The incorporation of multiple fluorine atoms can also modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. nih.gov

Overview of Fluorinated Ketones in Contemporary Organic and Materials Research

Fluorinated ketones represent a versatile class of compounds that have garnered significant attention in both organic synthesis and materials science. The presence of fluorine atoms, particularly in proximity to the carbonyl group, significantly enhances the electrophilicity of the carbonyl carbon, making these ketones valuable intermediates in a variety of chemical transformations. nih.gov This heightened reactivity has been leveraged in the design of potent enzyme inhibitors, where the fluorinated ketone can form stable hemiacetal or hemiketal adducts with active site residues. nih.gov In materials science, fluorinated ketones are utilized as precursors for creating fluoropolymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. The introduction of fluorine can also influence the solid-state packing and crystalline properties of organic materials.

Specific Research Challenges and Opportunities Posed by Distal Difluorinated Long-Chain Ketones

While the synthesis and reactivity of α-fluorinated ketones are well-established, the selective introduction of fluorine atoms at positions distal to the carbonyl group in a long aliphatic chain presents considerable synthetic challenges. sioc-journal.cncas.cn Direct C-H fluorination of unactivated methylene (B1212753) groups often suffers from a lack of regioselectivity, leading to mixtures of products. sioc-journal.cn Consequently, the development of synthetic methodologies that allow for the precise installation of fluorine at remote positions is an active area of research. sioc-journal.cncas.cn

These challenges, however, also present unique opportunities. Long-chain ketones with fluorine atoms at both termini (ω,ω'-difluoro) are of particular interest. The terminal fluorine atoms can influence the conformational preferences of the aliphatic chain through dipole-dipole interactions and may lead to unique self-assembly behaviors in the solid state or in solution. Furthermore, these terminally difluorinated long-chain ketones can serve as valuable building blocks for the synthesis of more complex fluorinated molecules, such as macrocycles and polymers with precisely placed fluorine atoms.

Contextualizing 7-Tridecanone, 1,13-difluoro- within the Scope of Fluorinated Ketone Systems

Hypothetical Physicochemical Properties of 7-Tridecanone, 1,13-difluoro-

Based on the properties of similar long-chain ketones and the known effects of fluorination, a set of hypothetical physicochemical properties for 7-Tridecanone, 1,13-difluoro- can be proposed.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₂₄F₂OBased on the structure.
Molecular Weight 234.33 g/mol Calculated from the molecular formula.
Melting Point Slightly higher than non-fluorinated 7-Tridecanone (33-34 °C)Terminal dipoles may lead to stronger intermolecular interactions and more ordered packing.
Boiling Point Higher than 7-Tridecanone (263 °C)Increased molecular weight and polarity would increase the boiling point.
Solubility Soluble in organic solvents, sparingly soluble in waterThe long hydrocarbon chain dominates the solubility profile, similar to other long-chain ketones.
¹H NMR (CDCl₃, ppm) δ ~2.4 (t, 4H, -CH₂CO-), 4.4 (dt, 4H, -CH₂F), 1.6-1.2 (m, 16H, other -CH₂-)The protons adjacent to the carbonyl would be deshielded. The protons on the carbon bearing the fluorine would show a characteristic doublet of triplets due to coupling with both fluorine and adjacent protons.
¹³C NMR (CDCl₃, ppm) δ ~211 (C=O), 84 (d, J(C-F) ≈ 165 Hz, -CH₂F), 42 (t, -CH₂CO-), 30-22 (other -CH₂-)The carbonyl carbon would appear around 211 ppm. The carbon attached to fluorine would show a large one-bond C-F coupling constant.
¹⁹F NMR (CDCl₃, ppm) δ ~-218 (t)The fluorine signal would be a triplet due to coupling with the adjacent protons.
Mass Spectrometry (EI) M⁺ at m/z 234. Fragments corresponding to loss of C₅H₁₀F (m/z 147) and subsequent fragmentations.The molecular ion should be observable. Alpha-cleavage next to the carbonyl group is a common fragmentation pathway for ketones.

Potential Synthetic Approaches to 7-Tridecanone, 1,13-difluoro-

The synthesis of 7-Tridecanone, 1,13-difluoro- would likely involve a multi-step sequence, focusing on the introduction of the terminal fluorine atoms and the central ketone.

One plausible route would start from a commercially available diol, such as 1,13-tridecanediol. The terminal hydroxyl groups could be converted to a more suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic fluorination using a fluoride (B91410) source like potassium fluoride or a more modern fluorinating agent. The resulting 1,13-difluorotridecane could then be selectively oxidized at the C7 position. However, achieving such site-selective oxidation in a long aliphatic chain is a significant challenge.

An alternative and more controlled approach would involve the coupling of two functionalized fragments. For example, 6-fluoro-1-hexanal could be reacted with a Grignard reagent derived from 1-bromo-6-fluorohexane. The resulting secondary alcohol, 1,13-difluoro-7-tridecanol, could then be oxidized to the target ketone, 7-Tridecanone, 1,13-difluoro-. This convergent synthesis offers better control over the placement of the functional groups.

Reaction StepReagents and ConditionsPurpose
Fragment Synthesis (Example) 1. 6-Bromo-1-hexanol -> 1-Bromo-6-fluorohexane1. Fluorination of the alcohol (e.g., using DAST or Deoxo-Fluor®).
2. 1,6-Hexanediol -> 6-Fluoro-1-hexanol -> 6-Fluoro-1-hexanal2. Monofluorination followed by selective oxidation of one alcohol group to the aldehyde.
Coupling 6-Fluoro-1-hexanal + Grignard of 1-bromo-6-fluorohexaneForms the carbon skeleton and the secondary alcohol at the C7 position.
Oxidation PCC, Swern oxidation, or Dess-Martin periodinaneOxidizes the secondary alcohol to the ketone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24F2O B12834103 7-Tridecanone, 1,13-difluoro- CAS No. 332-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

332-91-2

Molecular Formula

C13H24F2O

Molecular Weight

234.33 g/mol

IUPAC Name

1,13-difluorotridecan-6-one

InChI

InChI=1S/C13H24F2O/c14-11-7-3-1-2-5-9-13(16)10-6-4-8-12-15/h1-12H2

InChI Key

UWHIFMOTBNLHAA-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)CCCCCF)CCCF

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of Difluorinated Ketones

Mechanistic Pathways of Fluorination Reactions on Ketone Substrates

The synthesis of difluorinated ketones often involves the direct fluorination of a ketone substrate. The mechanisms governing these reactions are complex and influenced by a variety of factors, including the nature of the substrate and the fluorinating agent.

Role of Enol Species and Keto-Enol Tautomerism in Fluorination

The fluorination of ketones is fundamentally linked to keto-enol tautomerism, the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol). researchgate.net The mechanism of electrophilic fluorination typically proceeds through the reaction of the enol tautomer with an electrophilic fluorinating agent. rsc.org The enol, with its nucleophilic C=C double bond, attacks the electrophilic fluorine source. sapub.org

The rate and success of the fluorination are therefore highly dependent on the position of the keto-enol equilibrium.

Readily Enolizable Substrates : Substrates that easily form enols, such as cyclic β-diketones, can undergo fluorination under mild conditions, for instance at room temperature. sapub.org However, this high reactivity can also lead to difluorination as a competing reaction. sapub.org

Predominantly Keto Tautomers : In cases where the keto form is heavily favored and enolization is slow, the fluorination reaction is sluggish and may require more forceful conditions, such as refluxing. sapub.orgresearchgate.net

Accelerating Enolization : Reaction additives can play a crucial role. For example, water has been shown to accelerate enolization processes, which facilitates the conversion of the ketone to the reactive enol tautomer, thereby promoting fluorination. rsc.org Lewis acids can also catalyze the enolization process, accelerating fluorination. nih.gov

The stability of the enol form is a critical factor. For 1,3-dicarbonyl compounds, which exist predominantly in their enol forms, the mechanism involves the enol reacting with the fluorinating agent. rsc.org The introduction of a fluorine atom at the α-position can influence the stability of the enol. In acyclic β-diketones, an α-fluorine atom can decrease the stability of the enol form by weakening the intramolecular hydrogen bond. bit.edu.cn

Table 1: Keto-Enol Tautomerism in Fluorination
Substrate TypeEnol ContentReactivity Towards Electrophilic FluorinationTypical Reaction ConditionsReference
Cyclic β-DiketonesHighHigh (prone to difluorination)Room Temperature sapub.org
Ketones with slow enolizationLowSlowRefluxing sapub.orgresearchgate.net
1,3-Diaryl-1,3-dicarbonylsPredominantly Enol (~90% in MeCN)Dependent on enol nucleophilicityStudied with photoketonization rsc.org

Influence of Steric and Electronic Effects on Fluorination Selectivity

The selectivity of fluorination reactions on ketone substrates is governed by a combination of steric and electronic effects. sapub.orgresearchgate.net These factors determine where the fluorine atom will be introduced and can influence the degree of fluorination (mono- vs. di-fluorination).

Steric Effects: The size of both the substrate and the fluorinating reagent can create steric hindrance, impeding the approach of the reagent to the reaction site. For example, the use of a bulky fluorinating agent like Selectfluor® can be hindered when reacting with sterically crowded ketone substrates. sapub.org This can render certain positions on the ketone unreactive. sapub.orgresearchgate.net

Electronic Effects: The electronic properties of the substituents on the ketone play a significant role. Electron-withdrawing groups, such as fluorine itself, increase the acidity of the α-protons, which can facilitate enolization. However, the introduction of one fluorine atom reduces the nucleophilicity of the enol, making the second fluorination step slower. rsc.org The stability of the enol tautomer, influenced by electronic factors like conjugation, also dictates reactivity. Ketones with exceptionally stable keto-enol structures may be unreactive toward fluorination due to the reduced driving force for the reaction. sapub.orgresearchgate.net

The interplay of these effects dictates the outcome of the fluorination. For instance, in some cyclic ketones, a combination of steric crowding at the fluorination site and the high stability of the keto-enol tautomer can render the compound completely unreactive towards fluorination with reagents like Selectfluor®. sapub.org

Single Electron Transfer Processes in Difluorination

While many electrophilic fluorinations are proposed to proceed via polar mechanisms involving an "F+" equivalent, the possibility of single electron transfer (SET) processes has also been considered, especially in difluorination reactions. sapub.org A SET mechanism involves the transfer of a single electron to initiate the reaction, forming radical intermediates.

The literature suggests that SET pathways could be operating in specific cases, such as the difluorination-deacetylation of certain substrates or in instances where the keto-enol equilibrium strongly favors the keto form. sapub.org For example, an efficient and mild fluorination of vinyl azides to synthesize α-fluoroketones proceeds via a SET and a subsequent fluorine atom transfer. organic-chemistry.orgorganic-chemistry.org The exact mechanism can be ambiguous and may depend heavily on the specific substrate and reaction conditions, with some researchers noting that mechanistic studies have not established a single universal mechanism for all fluorinations with reagents like Selectfluor®. sapub.org

Difluorocarbene-Mediated Reactions with Ketones

An alternative pathway for introducing two fluorine atoms adjacent to a carbonyl group involves the use of difluorocarbene (:CF2). nih.gov Difluorocarbene is a reactive intermediate that can be generated from various precursors, such as trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA) or (bromodifluoromethyl)phosphonium salts. acs.orgcas.cn

The reaction mechanism typically involves the nucleophilic attack of the ketone's oxygen atom on the electrophilic difluorocarbene. nih.gov This is followed by a protonation-deprotonation sequence, which can occur either intermolecularly (involving a proton source like HF) or intramolecularly. nih.gov This process leads to the formation of difluoromethyl enol ethers. nih.gov In some cases, with electron-rich aromatic ketones and α,β-unsaturated ketones, the sequential reaction with two equivalents of difluorocarbene can lead to the formation of difluoromethyl 2,2-difluorocyclopropyl ethers. acs.org This highlights difluorocarbene's role not just in difluoromethylation but also in constructing more complex fluorinated structures. acs.org

Table 2: Comparison of Fluorination Mechanisms
MechanismKey IntermediateTypical Fluorine SourceKey FeaturesReference
Electrophilic FluorinationEnol/EnolateSelectfluor®, NFSIRate depends on enolization; influenced by sterics and electronics. rsc.orgsapub.org
Single Electron Transfer (SET)Radical speciesSelectfluor®Proposed for specific substrates; involves fluorine atom transfer. sapub.orgorganic-chemistry.org
Difluorocarbene AdditionDifluorocarbene (:CF2)TMSCF2Br, TFDANucleophilic attack by ketone oxygen; forms difluoromethyl enol ethers. acs.orgnih.gov

Intrinsic Reactivity of the Carbonyl Moiety in Fluorinated Ketones

The presence of fluorine atoms, particularly at the α-position, significantly alters the electronic properties and thus the reactivity of the carbonyl group.

Electrophilicity of the Carbonyl Carbon Atom

The introduction of highly electronegative fluorine atoms α to a carbonyl group dramatically increases the electrophilicity of the carbonyl carbon. nih.gov This effect stems from the strong inductive electron-withdrawing nature of fluorine. libretexts.org This withdrawal of electron density polarizes the C=O bond further, increasing the partial positive charge (δ+) on the carbonyl carbon. libretexts.orgyoutube.com

A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. libretexts.orgyoutube.com This enhanced reactivity is a hallmark of fluorinated ketones. beilstein-journals.orgnih.gov For example, trifluoromethyl ketones are known to readily form stable hydrates in the presence of water due to the enhanced electrophilicity of the carbonyl group. sapub.orgnih.gov The stability of this hydrate (B1144303) form is directly related to the number of α-fluorine atoms; more fluorine atoms lead to a more stable hydrate. nih.gov

Computational studies have shown a correlation between the partial charge on the carbonyl carbon and the free energy difference between the keto and hydrate species, confirming that the electronic effects of fluorine substituents are a primary driver of this increased reactivity. nih.gov In extreme cases, such as hexafluoroacetone, the carbonyl carbon becomes so electron-deficient that it can exhibit unusual reactivity. quora.com This heightened electrophilicity makes fluorinated ketones valuable intermediates and potent inhibitors in various biological and chemical systems. nih.gov

Stability of Reactive Intermediates (e.g., Carbocations, Radicals)

The stability of reactive intermediates is a critical factor in determining the pathway of a chemical reaction. In fluorinated ketones, the presence of fluorine can have a substantial impact on the stability of carbocations and radicals formed during a reaction.

Carbocations: Fluorine's effect on carbocation stability is a balance between its strong electron-withdrawing inductive effect and its ability to donate a lone pair of electrons through resonance (a +M effect). When a fluorine atom is directly attached to a carbocationic center (α-fluorocarbocation), the resonance stabilization from the fluorine lone pair can outweigh the destabilizing inductive effect. rsc.orgstackexchange.com This is due to the effective overlap between the 2p orbitals of carbon and fluorine. stackexchange.com Studies have indicated that the stability of some fluorinated carbocations can be greater than their non-fluorinated counterparts. rsc.org

For 7-Tridecanone, 1,13-difluoro-, any carbocation formed along the alkyl chain would be too distant from the fluorine atoms to experience significant resonance stabilization. Therefore, the primary influence would be the destabilizing inductive effect, which withdraws electron density and intensifies the positive charge. A carbocation at the C-6 position, for example, would be destabilized by the inductive pull of the fluorine at C-1.

Radicals: The effect of fluorine on radical stability is more complex. The geometry of alkyl radicals is typically planar or a shallow pyramid, which allows for stabilization through delocalization. masterorganicchemistry.com Fluorine substitution can influence the stability and reactivity of radicals; for instance, α-fluorination affects the structure and stabilization of methyl radicals. pen2print.org Due to the strong inductive effect of fluorine, some fluorinated radicals, like the CF₃• radical, are more electrophilic than the methyl radical (CH₃•). rsc.org

In 7-Tridecanone, 1,13-difluoro-, a radical formed at a position remote from the fluorine atoms would primarily be influenced by the inductive effect. This would make the radical center more electron-deficient. The stability of radicals generally increases with alkyl substitution (tertiary > secondary > primary), a trend that would still hold true for this molecule. masterorganicchemistry.comlumenlearning.com

Table 1: General Stability Trends of Reactive Intermediates
IntermediateGeneral Stability OrderInfluence of Distant Fluorine
CarbocationTertiary > Secondary > Primary > MethylDestabilizing (Inductive Effect)
RadicalTertiary > Secondary > Primary > MethylDestabilizing (Inductive Effect)

Unique Fluorine Effects on Organic Reaction Mechanisms

The unique properties of fluorine lead to effects that can dramatically influence the course of organic reactions compared to their non-fluorinated analogues. rsc.orgresearchgate.net

Inductive Effect: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I effect). reddit.comtandfonline.com In 7-Tridecanone, 1,13-difluoro-, the two fluorine atoms will pull electron density away from the carbon chain towards themselves. This effect diminishes with distance but will still influence the electron distribution of the entire molecule, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This increased electrophilicity can also affect the acidity of the α-hydrogens.

Fluorine atoms can stabilize the transition states of certain reactions, thereby lowering the activation energy and increasing the reaction rate. This stabilization can arise from electrostatic interactions or secondary orbital interactions. For example, in transition metal-catalyzed reactions, orbital interactions between a fluorine-containing ligand and the metal center can stabilize the transition state of key steps like reductive elimination. nih.govacs.org Computational studies have shown that such stabilizing interactions can be significant, on the order of several kcal/mol. acs.org In the context of 7-Tridecanone, 1,13-difluoro-, the fluorine atoms could potentially engage in non-bonding interactions with reagents or catalysts, stabilizing the transition state of a given reaction. chinesechemsoc.org

Table 2: Electronic Effects of Fluorine in 7-Tridecanone, 1,13-difluoro-
EffectDescriptionImpact on Reactivity
Inductive Effect (-I)Strong withdrawal of electron density due to high electronegativity.Increases electrophilicity of the carbonyl carbon; increases acidity of α-hydrogens.
Negative HyperconjugationDonation of electron density from adjacent σ-bonds into the C-F σ* antibonding orbital.Influences conformation and electronic properties.
Transition State StabilizationStabilizing interactions (e.g., electrostatic, orbital) with reagents or catalysts.Lowers activation energy, accelerating reaction rates.

Reaction Pathways of Difluorinated Ketones under Specific Conditions

The presence of fluorine atoms influences the specific reaction pathways available to 7-Tridecanone, 1,13-difluoro-.

Hydrogen atom abstraction is a key step in many radical reactions, such as combustion and some photochemical processes. wikipedia.org In ketones, the most likely sites for hydrogen abstraction are the α-positions, as the resulting radical is stabilized by the adjacent carbonyl group. The triplet states of excited ketones are particularly effective at abstracting hydrogen atoms. acs.orgyoutube.com

The most characteristic reaction of ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comstudy.com The carbonyl carbon is electrophilic due to the polarity of the C=O bond, and this electrophilicity is enhanced by electron-withdrawing groups. libretexts.org

In 7-Tridecanone, 1,13-difluoro-, the strong inductive effect of the two fluorine atoms, even though they are remote, will withdraw electron density from the carbonyl carbon. This makes the carbon atom significantly more electron-poor and thus more reactive towards nucleophiles compared to unsubstituted 7-tridecanone. masterorganicchemistry.com The reaction proceeds via a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org Given the increased electrophilicity, reactions with both strong (e.g., Grignard reagents, hydrides) and weaker nucleophiles (e.g., alcohols, amines) would be expected to proceed more readily. libretexts.org

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable rearrangement reaction that transforms ketones into esters through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org This reaction is typically facilitated by peroxyacids or peroxides. wikipedia.org When applied to difluorinated ketones such as the theoretical compound 7-Tridecanone, 1,13-difluoro-, the presence of fluorine atoms can influence the reaction's regioselectivity and rate.

The generally accepted mechanism commences with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequently, the peroxyacid attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the alkyl groups to the adjacent oxygen atom, leading to the formation of an ester and a carboxylic acid. The choice of which alkyl group migrates is determined by its migratory aptitude.

In the case of 7-Tridecanone, 1,13-difluoro-, the carbonyl group is flanked by two identical 6-fluorohexyl groups. Due to this symmetry, the migration of either group results in the same product.

Migratory Aptitude in Baeyer-Villiger Oxidation

The regioselectivity of the Baeyer-Villiger oxidation is dictated by the relative migratory abilities of the substituents attached to the carbonyl carbon. organic-chemistry.org The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For asymmetrical ketones, the more substituted group preferentially migrates.

In the context of 7-Tridecanone, 1,13-difluoro-, both substituents on the carbonyl group are primary alkyl chains (specifically, 6-fluorohexyl groups). Therefore, the migration of either chain is equally probable, leading to a single ester product.

Table 1: Potential Products of Baeyer-Villiger Oxidation of 7-Tridecanone, 1,13-difluoro-

Migrating GroupResulting Ester
6-fluorohexyl6-fluorohexyl 6-fluorohexanoate

Theoretical and experimental studies on the Baeyer-Villiger oxidation of other fluorinated ketones have shown that the presence of fluorine can have a nuanced effect on the reaction. While electron-withdrawing groups like fluorine can decrease the migratory aptitude of an alkyl group, the effect is often small. nih.gov In instances with asymmetrical fluorinated ketones, a mixture of products can be expected, with the ratio dependent on the subtle electronic and steric influences of the fluorine atoms. nih.gov For 7-Tridecanone, 1,13-difluoro-, its symmetrical nature simplifies the outcome.

Table 2: Research Findings on Baeyer-Villiger Oxidation of Aliphatic Ketones

SubstrateOxidizing AgentKey FindingReference
Aliphatic fluoro and chloroketonesPerformic acidSmall energetic difference in transition states for migration of fluorinated vs. alkyl substituent. nih.gov
Acetone and 3-pentanone (B124093) (and their fluorinated derivatives)Performic acidThe first transition state is rate-determining, even with an acid catalyst. nih.gov
Cyclic ketonesHydrogen peroxide over transition metal oxidesYields corresponding lactones. sigmaaldrich.com

The reaction is stereospecific, with the migrating group retaining its stereochemistry. sigmaaldrich.com The primary stereoelectronic requirement for the migration is that the migrating group must be anti-periplanar to the peroxide bond in the Criegee intermediate, which allows for optimal orbital overlap. wikipedia.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed for the structural elucidation of organic compounds by identifying their functional groups and electronic transitions. For 7-Tridecanone, 1,13-difluoro-, these methods provide key insights into its molecular structure.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. In the case of 7-Tridecanone, 1,13-difluoro-, the IR spectrum is expected to exhibit distinct peaks corresponding to its ketone and carbon-fluorine functionalities. blogspot.comlibretexts.orglibretexts.org

A prominent and intense absorption band is anticipated in the region of 1715 cm⁻¹ , which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone. blogspot.comlibretexts.org The presence of fluorine atoms at the terminal positions of the long alkyl chain is unlikely to cause a significant shift in this carbonyl absorption frequency.

The C-F stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹ . Due to the presence of two C-F bonds, multiple absorption bands may be observed in this region. The exact position of these bands can be influenced by the surrounding molecular structure.

Additionally, the spectrum will display characteristic C-H stretching and bending vibrations for the methylene (B1212753) groups in the alkyl chain. The C-H stretching vibrations are typically observed in the range of 2850-2960 cm⁻¹ . libretexts.org

Table 4.3.1: Expected Infrared Absorption Bands for 7-Tridecanone, 1,13-difluoro-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Ketone) Stretching ~1715 Strong, Sharp
C-F (Alkyl Fluoride) Stretching 1000 - 1400 Strong to Medium
C-H (Alkane) Stretching 2850 - 2960 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions from a ground state to an excited state. For ketones like 7-Tridecanone, 1,13-difluoro-, the most relevant electronic transition is the n → π* (n-to-pi-star) transition of the carbonyl group. masterorganicchemistry.comuobabylon.edu.iqegyankosh.ac.in

This transition involves the excitation of a non-bonding electron (from the oxygen atom) to the antibonding π* orbital of the carbonyl group. This is a "forbidden" transition, resulting in a characteristically weak absorption band (low molar absorptivity, ε). For simple aliphatic ketones, this absorption maximum (λmax) typically occurs in the range of 270-300 nm . masterorganicchemistry.comegyankosh.ac.in The presence of the terminal fluorine atoms is not expected to significantly affect the λmax of the carbonyl chromophore. egyankosh.ac.in

Table 4.3.2: Expected UV-Vis Absorption for 7-Tridecanone, 1,13-difluoro-

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. The choice between gas chromatography (GC) and liquid chromatography (LC) for the analysis of 7-Tridecanone, 1,13-difluoro- depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Fluorinated Compounds

Gas chromatography is a powerful technique for separating and analyzing volatile compounds without decomposition. Given its molecular weight and long alkyl chain, 7-Tridecanone, 1,13-difluoro- is expected to be sufficiently volatile for GC analysis, particularly at elevated temperatures.

In GC, the sample is vaporized and injected into a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For the analysis of fluorinated compounds, a variety of capillary columns with different stationary phases can be employed. A nonpolar or mid-polar stationary phase would likely be suitable for 7-Tridecanone, 1,13-difluoro-. Detection can be achieved using a flame ionization detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS) for definitive identification based on the compound's mass spectrum. gcms.czshimadzu.com

Table 4.4.1.1: Typical GC Parameters for the Analysis of Long-Chain Ketones

Parameter Typical Setting
Column Type Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Inlet Temperature 250 - 300 °C
Oven Temperature Program Ramped, e.g., 100 °C to 300 °C at 10 °C/min

Liquid Chromatography (LC) for Non-Volatile and Complex Mixtures

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. While 7-Tridecanone, 1,13-difluoro- is likely amenable to GC, LC provides an alternative, particularly for its analysis in complex matrices or for preparative scale purification.

In LC, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation is based on the compound's interaction with the stationary and mobile phases. For a moderately polar compound like a long-chain ketone, reversed-phase LC is a common choice.

In reversed-phase LC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile/water or methanol/water. The retention of the analyte is primarily governed by its hydrophobicity. Fluorinated phases have also been shown to provide alternative selectivity for the separation of halogenated compounds and ketones. chromatographyonline.com

Detection in LC can be accomplished using a UV detector, set to the λmax of the carbonyl group (around 270-300 nm). For more sensitive and selective detection, a mass spectrometer can be coupled to the LC system (LC-MS). nih.govnih.gov

Table 4.4.2.1: Typical LC Parameters for the Analysis of Ketones

Parameter Typical Setting
Column Type Reversed-phase (e.g., C18, C8) or Fluorinated phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C

Specialized Techniques for Total Organic Fluorine (TOF) Determination

Total Organic Fluorine (TOF) analysis is a crucial screening tool for quantifying the total amount of organofluorine compounds in a sample, without identifying individual species. measurlabs.comazom.com This is particularly relevant for assessing the presence of fluorinated compounds like 7-Tridecanone, 1,13-difluoro-.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a robust and widely used technique for the determination of total halogens, including fluorine, in various matrices. measurlabs.comthermofisher.comshimadzu.com The method involves the high-temperature combustion of the sample, which converts all fluorine-containing organic compounds into hydrogen fluoride (B91410) (HF). acs.orgeurofins.com

The sample is introduced into a furnace and heated to temperatures of 900-1100 °C in the presence of oxygen and water vapor. thermofisher.comeurofins.com Under these conditions, the organic matrix is completely oxidized, and the organofluorine is converted to HF gas. The resulting gases are then passed through an absorption solution (typically deionized water), where the HF dissolves to form fluoride ions (F⁻). acs.org This aqueous solution is then injected into an ion chromatograph for the quantification of the fluoride ion concentration. battelle.org

Table 4.5.1.1: Key Steps in Combustion Ion Chromatography for TOF Analysis

Step Description
1. Sample Introduction The solid or liquid sample is placed in a sample boat and introduced into the combustion furnace.
2. Combustion The sample is pyrolyzed at high temperatures (900-1100 °C) in an oxygen-rich atmosphere. Organic fluorine is converted to hydrogen fluoride (HF). thermofisher.com
3. Absorption The combustion gases are bubbled through an aqueous absorption solution, trapping the HF as fluoride ions (F⁻). acs.org

Fluoride Ion-Selective Electrode (F-ISE) after Decomposition

Another established method for determining total fluorine content involves the decomposition of the sample followed by the measurement of the resulting fluoride ions using a Fluoride Ion-Selective Electrode (F-ISE). nih.govnih.gov The F-ISE is an electrochemical sensor that develops a potential proportional to the concentration of fluoride ions in a solution. truman.edu

Similar to CIC, the first step is the complete decomposition of the organic sample to convert the covalently bound fluorine into free fluoride ions. This can be achieved through various methods, including oxygen flask combustion or other high-temperature digestion techniques. nih.gov

After decomposition, the resulting residue is dissolved in an appropriate buffer solution. A Total Ionic Strength Adjustment Buffer (TISAB) is typically added to the sample solution before measurement. The TISAB serves to maintain a constant ionic strength, decomplex any fluoride ions that may be bound to metal ions, and buffer the pH to an optimal range for the electrode's performance. The potential of the F-ISE is then measured against a reference electrode, and the fluoride concentration is determined from a calibration curve prepared with standard fluoride solutions. nih.govtruman.edu This method offers a cost-effective and rapid means of screening for total fluorine. nih.gov

Table 4.5.2.1: Procedure for TOF Determination using F-ISE after Decomposition

Step Description
1. Sample Decomposition The organic sample is completely decomposed using a method like oxygen flask combustion to convert organofluorine to inorganic fluoride. nih.gov
2. Solution Preparation The combustion products are dissolved in a suitable solvent, and a Total Ionic Strength Adjustment Buffer (TISAB) is added.
3. Calibration A calibration curve is generated by measuring the potential of the F-ISE in a series of standard solutions with known fluoride concentrations. truman.edu
4. Measurement The potential of the F-ISE is measured in the prepared sample solution.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it suitable for molecules of the size of 7-Tridecanone, 1,13-difluoro-. arxiv.orgarxiv.org The core principle of DFT is to calculate the total energy of a system based on its electron density. arxiv.org

Energy Calculations: Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. fu-berlin.de These calculations are crucial for understanding the molecule's reactivity and stability. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. emerginginvestigators.org A smaller gap generally suggests higher reactivity. Other properties, such as the molecular dipole moment and the electrostatic potential map, can also be computed to understand the charge distribution and identify electron-rich and electron-poor regions of the molecule. fu-berlin.de

Illustrative DFT-Calculated Properties for 7-Tridecanone, 1,13-difluoro-

This table presents hypothetical data to illustrate the typical output of a DFT calculation for this molecule.

PropertyIllustrative ValueDescription
Total EnergyPlaceholder (e.g., -X Hartrees)The total electronic energy of the optimized molecule.
Dipole MomentPlaceholder (e.g., Y Debye)A measure of the overall polarity of the molecule.
HOMO EnergyPlaceholder (e.g., -Z eV)Energy of the highest occupied molecular orbital.
LUMO EnergyPlaceholder (e.g., +W eV)Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO GapPlaceholder (e.g., Z+W eV)An indicator of chemical stability and reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods can provide very high accuracy, often considered the "gold standard" in computational chemistry, though they are typically more computationally demanding than DFT. researchgate.netresearchgate.net

For a molecule like 7-Tridecanone, 1,13-difluoro-, high-accuracy ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be used to refine the energies obtained from DFT calculations. nih.gov These methods are particularly useful for obtaining highly accurate thermochemical data, such as the enthalpy of formation. researchgate.netacs.org They can also be employed to study systems where DFT might be less reliable, for instance, in describing weak non-covalent interactions with high precision. nih.gov While a full geometry optimization using high-level ab initio methods might be computationally expensive for this molecule, single-point energy calculations on the DFT-optimized geometry are a common and effective strategy to achieve a balance between accuracy and computational cost. ucl.ac.uk

Theoretical Studies on Reaction Mechanisms and Kinetics

Computational chemistry is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For 7-Tridecanone, 1,13-difluoro-, theoretical studies could investigate reactions such as nucleophilic addition to the carbonyl group or substitution reactions involving the fluorine atoms. acs.orgresearchgate.net

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. solubilityofthings.com Intermediates are relatively stable species that may be formed and consumed during a multi-step reaction. solubilityofthings.com Computational methods can locate and characterize these fleeting structures on the potential energy surface.

To study a reaction involving 7-Tridecanone, 1,13-difluoro-, researchers would first identify the structures of the reactants, products, and any expected intermediates. Then, specialized algorithms are used to locate the transition state structure that connects them. Characterizing the transition state involves a vibrational frequency calculation; a genuine transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path of the reaction). researchgate.net This analysis provides a detailed picture of how bonds are broken and formed during the reaction. montclair.edu

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. chemrxiv.org This profile maps the energy of the system as the reaction progresses. The energy difference between the reactants and the transition state is the activation energy, or energy barrier. This barrier is a key determinant of the reaction rate—a higher barrier corresponds to a slower reaction.

For 7-Tridecanone, 1,13-difluoro-, computational methods could be used to compare different potential reaction pathways. For example, in a reaction with a nucleophile, does the attack occur at the carbonyl carbon, or does it lead to substitution at the C-F bond? By calculating the energy barriers for each potential pathway, chemists can predict which reaction is more likely to occur under a given set of conditions. mdpi.com This predictive power is invaluable for designing new synthetic routes and understanding chemical reactivity. chemrxiv.org

Hypothetical Reaction Energy Profile Data

This table illustrates the kind of data generated when predicting a reaction pathway, such as the nucleophilic addition of a generic nucleophile (Nu-) to 7-Tridecanone, 1,13-difluoro-.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants7-Tridecanone, 1,13-difluoro- + Nu-0.0 (Reference)
Transition StateStructure where Nu- is partially bonded to the carbonyl C+15.2 (Illustrative Barrier)
ProductAdduct of Nu- and the ketone-10.5 (Illustrative Reaction Energy)

Modeling of Molecular Interactions and Fluorine Effects

The incorporation of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. rsc.orgnih.gov This is due to fluorine's unique characteristics: it is the most electronegative element, has a small size, and low polarizability. nih.gov Computational modeling is essential for understanding and predicting these "fluorine effects". nih.gov

In 7-Tridecanone, 1,13-difluoro-, the terminal fluorine atoms would induce significant changes in the molecule's electronic structure. Their strong electron-withdrawing nature would affect the reactivity of the entire molecule, including the electrophilicity of the central carbonyl carbon. rsc.orgresearchgate.net

Computational models can be used to study a range of fluorine-related phenomena:

Conformational Changes: The substitution of hydrogen with fluorine can influence the preferred conformation of the alkyl chains due to steric and electrostatic effects.

Non-covalent Interactions: Fluorine's role in non-covalent interactions is complex. While it is a poor hydrogen bond acceptor, it can participate in other interactions, such as halogen bonds or dipole-dipole interactions, which can be crucial for molecular recognition and crystal packing. researchgate.netsemanticscholar.orgrsc.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze and quantify these weak interactions. nih.govsemanticscholar.org

Solvation Effects: The fluorine atoms would alter the molecule's interaction with solvents. Modeling these interactions, often using continuum solvation models or explicit solvent molecules, is important for accurately predicting reaction outcomes in solution.

By systematically studying these effects, computational chemistry provides deep insights into how the specific placement of fluorine atoms in 7-Tridecanone, 1,13-difluoro- modulates its structure, reactivity, and intermolecular interactions. nih.gov

Influence of Fluorine on Molecular Electrostatic Potential

The introduction of fluorine atoms at the 1 and 13 positions of the tridecanone carbon chain significantly alters the molecule's electronic landscape, a phenomenon best visualized through the molecular electrostatic potential (MEP). The MEP is a valuable tool in computational chemistry for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. rsc.orgpreprints.org It maps the electrostatic potential onto the electron density surface of the molecule, indicating regions of positive and negative potential.

In the case of 7-Tridecanone, 1,13-difluoro-, the high electronegativity of the fluorine atoms creates regions of strong negative electrostatic potential around them. This is due to the polarization of the C-F bonds, which draws electron density towards the fluorine atoms. Conversely, the areas adjacent to the fluorine atoms, along the extension of the C-F bonds, can exhibit a region of positive potential, often referred to as a "sigma-hole." mdpi.com This positive region can engage in halogen bonding, a type of non-covalent interaction.

The carbonyl group (C=O) at the 7-position is also a prominent feature in the MEP. The oxygen atom possesses a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. The presence of the terminal fluorine atoms can influence the electrostatic potential around the carbonyl group through long-range inductive effects, potentially modulating its reactivity.

A hypothetical MEP calculation for 7-Tridecanone, 1,13-difluoro- would likely reveal the following features:

Molecular RegionPredicted Electrostatic PotentialPotential Interactions
Around Fluorine AtomsHighly NegativeInteractions with electrophiles, metal cations
Sigma-hole of FluorinePositiveHalogen bonding with nucleophiles
Carbonyl OxygenNegativeHydrogen bonding with hydrogen bond donors
Alkyl ChainRelatively NeutralVan der Waals interactions

This table is generated based on established principles of molecular electrostatic potential in fluorinated compounds and is for illustrative purposes.

Computational Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

Computational quantum mechanical methods, particularly density functional theory (DFT), are widely used to predict spectroscopic parameters, including NMR chemical shifts. nih.gov For fluorinated compounds, ¹⁹F NMR spectroscopy is a powerful analytical technique due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. wikipedia.org However, predicting ¹⁹F NMR chemical shifts can be more challenging than for ¹H due to the larger chemical shift range and the significant influence of electron correlation effects. wikipedia.org

A common computational approach to predict ¹⁹F NMR chemical shifts involves geometry optimization of the molecule followed by a calculation of the magnetic shielding tensors. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as CFCl₃. The choice of DFT functional and basis set is crucial for obtaining accurate predictions. nih.gov

Below is a hypothetical table of predicted ¹⁹F NMR chemical shifts for 7-Tridecanone, 1,13-difluoro- in different solvents, illustrating the potential influence of the solvent's dielectric constant on the chemical shift.

SolventDielectric Constant (ε)Predicted ¹⁹F Chemical Shift (ppm)
Chloroform-d (CDCl₃)4.8-218.5
Acetone-d₆21-217.9
Dimethyl Sulfoxide-d₆ (DMSO-d₆)47-217.2

This data is hypothetical and serves to illustrate the expected trends in ¹⁹F NMR chemical shift prediction. Actual values would require specific DFT calculations.

Conformational Analysis of Long-Chain Fluorinated Ketones

The long, flexible alkyl chain of 7-Tridecanone, 1,13-difluoro- allows for a multitude of possible conformations. The presence of fluorine atoms can significantly influence these conformational preferences through steric and stereoelectronic effects. beilstein-journals.orgnih.gov The gauche effect, for instance, is a well-known phenomenon in fluorinated alkanes where a gauche arrangement of substituents can be more stable than the anti conformation.

Computational methods, such as molecular mechanics and DFT, can be employed to explore the potential energy surface of 7-Tridecanone, 1,13-difluoro- and identify the low-energy conformers. These calculations can reveal the preferred dihedral angles along the carbon-carbon backbone and how they are influenced by the terminal fluorine atoms and the central carbonyl group.

Theoretical Insights into Tautomeric Equilibria in Fluorinated Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry, particularly for compounds containing a carbonyl group with an adjacent α-hydrogen. nih.gov While 7-Tridecanone, 1,13-difluoro- is not a β-diketone, where tautomerism is most prevalent, the presence of α-hydrogens at the 6- and 8-positions means that it can, in principle, exist in equilibrium with its enol tautomers. mdpi.comresearchgate.net

The introduction of fluorine atoms can influence the position of the keto-enol equilibrium. The strong electron-withdrawing nature of fluorine can affect the acidity of the α-hydrogens and the stability of the resulting enol form. Theoretical calculations can provide valuable insights into the relative energies of the keto and enol tautomers and the energy barrier for their interconversion. nih.gov

Computational studies on fluorinated ketones have shown that the stability of the enol form can be enhanced by the formation of intramolecular hydrogen bonds, particularly in β-diketones. nih.gov For 7-Tridecanone, 1,13-difluoro-, the formation of a simple enol at either the 6- or 8-position would not lead to a significant intramolecular hydrogen bond. Therefore, the keto form is expected to be overwhelmingly favored in the equilibrium.

Theoretical calculations would likely confirm the high relative energy of the enol tautomers compared to the keto form, suggesting that 7-Tridecanone, 1,13-difluoro- exists almost exclusively as the ketone under normal conditions.

TautomerPredicted Relative Energy (kcal/mol)Predicted Equilibrium Population (%)
7-Tridecanone, 1,13-difluoro- (Keto)0>99.9
1,13-difluoro-7-tridecen-7-ol (Enol at C6)High<0.1
1,13-difluoro-6-tridecen-7-ol (Enol at C8)High<0.1

This table presents a qualitative prediction based on the general principles of keto-enol tautomerism for simple ketones. The relative energies are illustrative.

Environmental Research Perspectives on Fluorinated Ketones

Environmental Fate and Transport of Fluorinated Organic Compounds

The environmental fate and transport of a chemical describe its movement and transformation after release into the environment. cdc.govepa.gov For fluorinated organic compounds, these processes are complex and influenced by the compound's specific structure, such as chain length and the nature of its functional groups. itrcweb.org

Fluorinated compounds, including ketones, can be released into the environment through various channels, including industrial manufacturing, waste disposal, and the use of products containing them. nih.gov Once released, their distribution across air, water, and soil is governed by their physical and chemical properties. cdc.gov The presence of both a hydrophobic fluorinated alkyl chain and a more polar functional group can result in surfactant-like behavior, influencing how they partition between different environmental compartments. itrcweb.orgnih.gov

Factors influencing the fate and transport of these compounds include:

Volatility: Some fluorinated compounds can be transported long distances in the atmosphere. nih.gov

Solubility: The solubility in water affects their movement in groundwater and surface water systems. epa.gov

Sorption: These compounds can sorb to organic matter in soil and sediment, which can either immobilize them or act as a long-term source for release into water. epa.gov

The ultimate distribution of fluorinated compounds in the environment is a critical knowledge gap, particularly for less-studied molecules. nih.gov Understanding these pathways is essential for assessing potential exposure and environmental impact. epa.govitrcweb.org

Degradation Pathways in Environmental Compartments (Soil, Water, Air)

The degradation of fluorinated ketones in the environment can occur through biological and chemical processes, with pathways and rates varying significantly between air, water, and soil. nih.gov

The biodegradation of organofluorine compounds is often challenging for microorganisms due to the strength and stability of the carbon-fluorine (C-F) bond. researchgate.netnih.govresearchgate.net However, biotransformation—the partial degradation of a compound into metabolites—is a known pathway for some fluorinated substances. nih.gov

Research on fluorotelomer alcohols (FTOHs), which are known environmental contaminants, shows that they can be biotransformed by certain bacteria into fluorinated ketones. nih.gov Studies involving alkane-degrading Pseudomonas strains have demonstrated that these bacteria can transform FTOHs into metabolites that include fluorinated ketones and, subsequently, persistent perfluorinated carboxylic acids (PFCAs). nih.gov This indicates that while complete mineralization of a long-chain fluorinated ketone like 7-Tridecanone, 1,13-difluoro- might be unlikely, microbial activity could transform it into other fluorinated substances. nih.govnih.gov

The key challenges for microbial degradation include:

Enzyme Specificity: Many microbial enzymes that degrade other halogenated compounds are not effective at cleaving the C-F bond. nih.gov

Fluoride (B91410) Toxicity: The release of fluoride ions during degradation can be toxic to the microorganisms themselves. semanticscholar.org

Formation of Dead-End Metabolites: Microbes may transform fluorinated compounds into fluorometabolites that they cannot further break down. researchgate.net

Despite these obstacles, microorganisms in environments with a history of pollution have been found to facilitate the biotransformation of some fluorinated compounds, highlighting the potential for enzymatic C-F bond cleavage. nih.gov

Abiotic degradation mechanisms are crucial for the breakdown of fluorinated ketones, particularly in the atmosphere.

Photolysis: The degradation of substances by light is a primary removal pathway for many fluorinated ketones in the troposphere. nih.govgoogle.com Research on several volatile fluorinated ketones demonstrates that they absorb ultraviolet radiation from sunlight, leading to their decomposition. nih.govrsc.org This process is relatively rapid, resulting in atmospheric lifetimes on the order of several days. nih.govrsc.org Due to these short atmospheric lifetimes, their direct contribution to global warming is considered negligible. nih.govgoogle.com The major atmospheric fate of some ketones is photolysis, which can generate other compounds, such as phosgene (B1210022) from the degradation of chloral. researchgate.net

Atmospheric Photolysis Data for Selected Fluorinated Ketones nih.govrsc.org
CompoundPhotolysis Rate Constant (s⁻¹)Atmospheric Lifetime (days)
CF₃C(O)CH₃(2.3 ± 0.7) × 10⁻⁶5.1 ± 2.2
CF₃C(O)CH₂CH₃(1.8 ± 0.6) × 10⁻⁶6.5 ± 2.5
CF₃CF₂C(O)CF(CF₃)₂(2.1 ± 0.8) × 10⁻⁶5.5 ± 1.5

Hydrolysis: This process involves the reaction of a compound with water. ucanr.edu For many organofluorine compounds, the stability of the C-F bond makes them resistant to hydrolysis under typical environmental conditions. alfa-chemistry.com While hydrolysis is an important degradation pathway for some pesticides, it is generally not a significant fate for highly fluorinated substances like fluorinated ketones. nih.gov

Persistence of Fluorinated Ketones and Their Degradation Products

Persistence refers to the length of time a contaminant remains in the environment. epa.gov Due to the inherent stability of the C-F bond, many fluorinated compounds and their degradation products are highly persistent. nih.govthe-innovation.org

A primary environmental concern with polyfluorinated compounds (which contain C-H bonds that are susceptible to degradation) is their potential to transform into highly stable perfluorinated alkyl substances (PFAS). itrcweb.orgacs.org These "forever chemicals" are extremely resistant to further degradation. nih.gov

As seen in the biotransformation of FTOHs, fluorinated ketones can be intermediates in pathways that ultimately produce persistent perfluorinated carboxylic acids (PFCAs). nih.gov Similarly, the photolysis of fluorinated pharmaceuticals and pesticides can lead to the formation of numerous persistent fluorinated byproducts, including trifluoroacetic acid (TFA). nih.govacs.org It is plausible that the environmental degradation of a long-chain polyfluorinated ketone like 7-Tridecanone, 1,13-difluoro- could cleave the molecule, potentially forming shorter-chain PFCAs that are known for their persistence and mobility in the environment. nih.govthe-innovation.org

The defining factor for the persistence of fluorinated compounds is the strength of the carbon-fluorine bond. nih.govsemanticscholar.org

Bond Strength: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. alfa-chemistry.comresearchgate.net This strength makes it highly resistant to breaking, whether by chemical, thermal, or biological means. alfa-chemistry.comthe-innovation.org

Electronegativity: Fluorine is the most electronegative element, which creates a highly polarized C-F bond. This polarity contributes to the bond's stability and reduces the carbon's susceptibility to many chemical reactions. researchgate.net

Degree of Fluorination: Increasing the number of fluorine atoms on a carbon atom further strengthens the C-F bonds, enhancing the molecule's resistance to degradation. semanticscholar.org Perfluorinated compounds, where all hydrogens on the carbon chain (except for those in the functional group) are replaced by fluorine, are exceptionally persistent. nih.gov

While the C-F bond's strength is a major factor, some researchers argue that the lack of evolved microbial pathways to metabolize these novel, man-made compounds is an equally important reason for their persistence. semanticscholar.org

Microbial Interactions with Fluorinated Compounds

The microbial degradation of fluorinated organic compounds is a significant area of environmental research, driven by the increasing prevalence of these persistent substances. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering many organofluorine compounds resistant to biodegradation. However, various microorganisms have demonstrated the ability to cleave this bond through specialized enzymatic machinery. While no specific studies on the microbial interactions with 7-Tridecanone, 1,13-difluoro- were identified, research on structurally similar long-chain difluorinated alkanes and fluorinated ketones provides valuable insights into potential biodegradation pathways.

Biodegradation of Long-Chain Difluorinated Alkanes

Research has shown that certain bacterial strains can utilize difluorinated alkanes as a sole carbon and energy source. For instance, Pseudomonas sp. strain 273 has been shown to degrade 1,10-difluorodecane (B1670032), a compound structurally analogous to the aliphatic chain of 7-Tridecanone, 1,13-difluoro-. researchgate.net The degradation process is strictly oxygen-dependent, suggesting an initial oxidative attack on the terminal carbons of the alkane chain. researchgate.net This initial hydroxylation is a common strategy in aerobic alkane degradation, facilitating further metabolism.

Another relevant genus is Rhodococcus, known for its broad catabolic capabilities towards halogenated compounds. Rhodococcus sp. strain NJF-7 has been reported to defluorinate monofluorinated medium-chain alkanes. nih.gov This finding suggests that members of the Rhodococcus genus may also possess the enzymatic capacity to interact with and potentially degrade long-chain difluorinated ketones like 7-Tridecanone, 1,13-difluoro-.

The biodegradation of these compounds often results in the release of fluoride ions into the medium, which can be a limiting factor for microbial growth due to fluoride's toxicity. nih.gov

Metabolic Pathways of Analogous Fluorinated Compounds

The metabolic pathways for the complete degradation of fluorinated alkanes generally involve initial oxidation, defluorination, and subsequent entry into central metabolic pathways. For terminally fluorinated alkanes, two primary initial lines of attack have been proposed:

Oxidation at the non-fluorinated terminus: This pathway mirrors the metabolism of non-fluorinated alkanes, beginning with monoterminal oxidation to a primary alcohol, followed by oxidation to an aldehyde and a carboxylic acid. The resulting ω-fluoro fatty acid can then undergo β-oxidation.

Oxidation at the fluorinated terminus: This involves an oxygenolytic attack on the C-F bond, which is a more challenging but observed mechanism. This can lead to the formation of an unstable hemiacetal that spontaneously releases hydrogen fluoride.

In the case of 1,10-difluorodecane degradation by Pseudomonas sp. strain 273, the detection of fluorohexanoate as an intermediate suggests that the initial attack can occur on either the terminal methyl or fluoromethyl groups. researchgate.net

For ketones, biodegradation pathways often involve Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed to an alcohol and a carboxylic acid, which are more readily metabolized. It is plausible that a similar pathway could be involved in the degradation of 7-Tridecanone, 1,13-difluoro-, potentially leading to the formation of fluorinated esters and subsequent breakdown products.

Enzymatic Degradation and Defluorination Mechanisms

The key step in the biodegradation of organofluorine compounds is the enzymatic cleavage of the C-F bond. Several classes of enzymes have been identified to catalyze this reaction.

Dehalogenases: These enzymes are pivotal in the degradation of halogenated compounds. For instance, haloacid dehalogenases found in a strain of Delftia acidovorans have demonstrated activity towards difluoroacetate, indicating their capability to remove fluorine from a difluorinated carbon atom. researchgate.netacs.org The mechanism often involves a nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of an ester intermediate and subsequent hydrolysis. nih.gov

Oxygenases: As implicated in the degradation of fluorinated alkanes by Pseudomonas sp., monooxygenases and dioxygenases can initiate the degradation process by hydroxylating the carbon chain. researchgate.net If hydroxylation occurs at a fluorinated carbon, it can lead to an unstable intermediate that eliminates fluoride. Toluene dioxygenase, for example, has been shown to be involved in the defluorination of some fluorinated aromatic compounds. nih.gov

Transaminases: Research on α-fluoroketones has revealed a biocatalytic hydrodefluorination mechanism mediated by transaminases from Chromobacterium violaceum and Arthrobacter sp. researchgate.net This process involves the reductive cleavage of the C-F bond. researchgate.net

The following table summarizes microbial strains and enzymes involved in the degradation of compounds analogous to 7-Tridecanone, 1,13-difluoro-.

Microorganism/Enzyme SourceAnalogous Compound(s)Key Enzyme(s)Degradation Finding
Pseudomonas sp. strain 2731,10-difluorodecaneOxygenasesComplete degradation with fluoride release.
Rhodococcus sp. NJF-71-fluorodecaneMonooxygenasesDefluorination of monofluorinated alkanes.
Chromobacterium violaceumα-fluoroketonesTransaminasesHydrodefluorination of the C-F bond.
Arthrobacter sp.α-fluoroketonesTransaminasesHydrodefluorination of the C-F bond.
Delftia acidovoransDifluoroacetateHaloacid dehalogenasesEnzymatic defluorination of a difluorinated carbon.

The following table presents a hypothetical degradation pathway for 7-Tridecanone, 1,13-difluoro- based on known microbial metabolic pathways for similar compounds.

StepProposed ReactionPotential Enzyme ClassResulting Intermediate(s)
1Terminal oxidation of the non-fluorinated endMonooxygenase1,13-difluoro-7-tridecanol
2Oxidation to aldehyde and then carboxylic acidDehydrogenase1,13-difluoro-7-tridecanoic acid
3Baeyer-Villiger oxidationBaeyer-Villiger monooxygenaseFluorinated ester
4Ester hydrolysisEsteraseFluorinated alcohol and fluorinated carboxylic acid
5Defluorination of intermediatesDehalogenase/OxygenaseNon-fluorinated metabolites and fluoride ions
6β-oxidationAcyl-CoA synthetase, etc.Acetyl-CoA

It is important to reiterate that these pathways are speculative for 7-Tridecanone, 1,13-difluoro- and are based on the microbial metabolism of analogous fluorinated alkanes and ketones. Further research is necessary to elucidate the specific microorganisms and enzymatic pathways involved in the environmental fate of this particular compound.

Emerging Research Directions and Advanced Materials Applications

Utilization as Building Blocks in Advanced Organic Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their reactivity and properties. Fluorinated ketones, in particular, are valuable intermediates in organic synthesis.

Precursors for Complex Fluorinated Architectures

While no specific syntheses using 7-Tridecanone, 1,13-difluoro- as a precursor have been documented, its structure suggests its potential as a building block for more complex fluorinated molecules. The terminal fluorine atoms on the long alkyl chains could influence the molecule's conformational preferences and intermolecular interactions, making it an interesting starting material for polymers or macrocycles with unique folding properties. The central ketone group provides a reactive site for a variety of chemical transformations, such as reductions, additions, and condensations, allowing for the construction of diverse molecular scaffolds.

The synthesis of fluorinated organic compounds is an area of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science. Developing efficient methods to create these molecules is a key focus of modern organic chemistry.

Role in Asymmetric Catalysis

The field of asymmetric catalysis often utilizes chiral molecules to induce stereoselectivity in chemical reactions. While there is no direct evidence of 7-Tridecanone, 1,13-difluoro- being used in asymmetric catalysis, fluorinated ketones can serve as substrates in asymmetric reduction reactions to produce chiral fluorinated alcohols. These alcohols are valuable chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. The presence of two fluorine atoms in 7-Tridecanone, 1,13-difluoro- could present interesting challenges and opportunities in developing highly selective catalytic systems.

Integration into Functional Materials and Composites

The unique properties imparted by fluorine, such as high electronegativity, low polarizability, and the strength of the carbon-fluorine bond, make fluorinated compounds attractive for the development of advanced materials.

Impact on Hydrophobicity and Oleophobicity in Material Surfaces

Fluorinated compounds are well-known for their ability to create surfaces with low surface energy, leading to both water- and oil-repellent properties. While the specific impact of 7-Tridecanone, 1,13-difluoro- on surface properties has not been studied, long-chain fluorinated molecules are often used to create hydrophobic and oleophobic coatings. The two terminal fluorine atoms of 7-Tridecanone, 1,13-difluoro- could potentially align at a material's surface to create a low-energy interface, though the central ketone group might modulate this effect.

PropertyGeneral Effect of FluorinationPotential Impact of 7-Tridecanone, 1,13-difluoro-
Hydrophobicity IncreasedThe terminal fluoroalkyl chains would likely increase hydrophobicity.
Oleophobicity IncreasedThe fluoroalkyl chains would contribute to oil repellency.
Surface Energy DecreasedThe presence of fluorine is expected to lower the surface energy.

Applications in Specialty Polymers and Coatings

Fluoropolymers are a class of polymers known for their excellent chemical resistance, thermal stability, and low friction properties. While there are no reports of polymers derived from 7-Tridecanone, 1,13-difluoro-, it could hypothetically be used as a monomer or an additive in the formulation of specialty polymers and coatings. Its long aliphatic backbone could provide flexibility, while the terminal fluorine atoms could enhance the material's durability and surface properties.

Exploration in Liquid Crystal Displays and Optical Materials

Fluorinated compounds play a crucial role in the field of liquid crystals, where they are used to tune properties such as dielectric anisotropy, viscosity, and optical birefringence. The incorporation of fluorine atoms into liquid crystal molecules can significantly impact their mesomorphic behavior and electro-optical performance. Although the liquid crystalline properties of 7-Tridecanone, 1,13-difluoro- have not been investigated, its long, rod-like shape, a common feature of liquid crystal molecules, suggests that it could be a candidate for such applications. The presence and position of the fluorine atoms and the central ketone group would be expected to have a significant influence on its potential liquid crystalline phases and optical properties.

Potential in Smart Materials and Sensing Platforms

There is currently no available research data or scientific literature discussing the potential application of 7-Tridecanone, 1,13-difluoro- in the development of smart materials or sensing platforms. The unique properties that the terminal fluorine atoms might impart to the long hydrocarbon chain of 7-tridecanone, such as altered hydrophobicity, dipole moment, or specific interactions, have not been investigated in the context of creating responsive or sensory materials.

Exploration in Novel Solvent Systems and Reaction Media (e.g., Ionic Liquids)

Similarly, the exploration of 7-Tridecanone, 1,13-difluoro- as a component in novel solvent systems, including ionic liquids, is not documented in the current scientific literature. The solubility parameters and coordinating properties of this compound, which would be crucial for its potential as a solvent or co-solvent, have not been determined or reported.

Future Prospects in Catalysis and Enzyme Inhibition Studies

The investigation of 7-Tridecanone, 1,13-difluoro- in the fields of catalysis and enzyme inhibition is also an unexamined area. While fluorinated ketones, in general, are known to be of interest as potential enzyme inhibitors due to the electron-withdrawing nature of fluorine, no studies have specifically targeted this long-chain difluoro-ketone for such purposes. Its long aliphatic chains and the specific placement of the fluorine atoms present a unique structure that has not yet been evaluated for its potential to interact with active sites of enzymes or to act as a catalyst or ligand in chemical reactions.

Q & A

Q. How does 7-Tridecanone, 1,13-difluoro- contribute to secondary organic aerosol (SOA) formation compared to its non-fluorinated analogs?

  • Methodology : Conduct smog chamber experiments with controlled OH radical exposure. Measure SOA mass yield (μg m⁻³) using aerosol mass spectrometry and compare with reference compounds (e.g., n-Pentadecane, n-Tridecaldehyde) as in prior studies . Fluorine’s electron-withdrawing effects may reduce volatility, altering partitioning behavior.

Q. What standardized protocols exist for evaluating the acute toxicity of fluorinated ketones like 7-Tridecanone, 1,13-difluoro-?

  • Methodology : Use in vitro cytotoxicity assays (e.g., MTT assay on EOC20 or MCF-7B cell lines) and in vivo acute oral toxicity tests (OECD Guideline 423). Compare results with structurally similar fluorinated compounds listed in toxicity databases .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorinating 7-Tridecanone be addressed to minimize byproduct formation?

  • Methodology : Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) using design-of-experiment (DoE) approaches. Employ directing groups (e.g., temporary silyl protection) to enhance fluorine substitution at terminal positions. Characterize byproducts via high-resolution LC-MS and 2D NMR .

Q. What computational strategies resolve conflicting spectral data (e.g., overlapping ¹⁹F NMR signals) in fluorinated ketones?

  • Methodology : Perform density functional theory (DFT) calculations to predict chemical shifts and coupling constants. Validate with experimental NMR data and heteronuclear correlation spectroscopy (HMBC/HSQC) to assign ambiguous signals .

Q. How do atmospheric degradation pathways of 7-Tridecanone, 1,13-difluoro- differ from non-fluorinated tridecanones?

  • Methodology : Simulate oxidative degradation using flow tube reactors with OH radicals. Analyze products via HPLC-MS/MS and compare degradation half-lives. Fluorine’s stability may lead to persistent perfluorinated fragments, requiring specialized trapping agents (e.g., PFAS-specific sorbents) .

Q. What mechanisms underlie the cellular toxicity of 7-Tridecanone, 1,13-difluoro- in mammalian systems?

  • Methodology : Perform transcriptomic profiling (RNA-seq) on exposed cell lines (e.g., B16F10 or NCI-H2286) to identify dysregulated pathways . Validate mitochondrial dysfunction via Seahorse metabolic assays and reactive oxygen species (ROS) detection kits.

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported SOA yields for 7-Tridecanone derivatives across studies?

  • Methodology : Standardize experimental parameters (e.g., precursor concentration, humidity) and validate instrumentation calibration. Cross-reference with published datasets (e.g., n-Pentadecane as a positive control) to identify systemic biases .

Q. Why do fluorination methods yield variable purity levels for 1,13-difluoro substitution?

  • Methodology : Investigate reagent purity, moisture sensitivity, and side reactions (e.g., elimination or cyclization). Use kinetic studies (e.g., time-resolved IR) to map reaction pathways and optimize quenching protocols .

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